molecular formula C10H11NO3 B1380719 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 1516571-42-8

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B1380719
CAS No.: 1516571-42-8
M. Wt: 193.2 g/mol
InChI Key: RVSBPEJBKHUQRY-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription . These interactions typically involve the inhibition of enzyme activity, leading to disruptions in DNA processes. Additionally, this compound can form complexes with proteins, affecting their structural conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways and altering gene expression. For instance, the compound can induce changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to altered metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can result in the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . At higher doses, toxic effects such as organ damage and metabolic disturbances have been observed . Threshold effects, where the compound’s impact becomes pronounced beyond a certain dosage, are also noted in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects . Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as well as its overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization can enhance or inhibit the compound’s interactions with biomolecules, thereby modulating its biochemical and cellular effects .

Preparation Methods

The synthesis of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine and methyl acetoacetate as starting materials, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-9(12)8(10(13)14)5-11(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBPEJBKHUQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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